molecular formula C21H30O7 B14666901 Pteroside Z CAS No. 35943-37-4

Pteroside Z

Cat. No.: B14666901
CAS No.: 35943-37-4
M. Wt: 394.5 g/mol
InChI Key: QFXWNTWJLHHEKX-UVNCQSPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pteroside Z is a glycoside compound isolated from the rhizome of the bracken fern, Pteridium aquilinumThese compounds have been studied for their potential biological activities, including anti-diabetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of Pteroside Z involves systematic phytochemical investigations of the underground rhizome of Pteridium aquilinum. The process includes detailed analysis using one- and two-dimensional nuclear magnetic resonance spectroscopy, circular dichroism, and high-resolution mass spectrometric data .

Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound. The compound is primarily obtained through extraction and isolation from the bracken fern rhizome .

Chemical Reactions Analysis

Types of Reactions: Pteroside Z undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms of the compound .

Mechanism of Action

The mechanism of action of Pteroside Z involves its interaction with specific molecular targets and pathways. Although detailed studies are limited, it is believed that this compound may exert its effects through modulation of glucose transporters and other related pathways .

Comparison with Similar Compounds

Similar Compounds: Pteroside Z is structurally similar to other pterosides such as Pteroside A, Pteroside B, and Pteroside K. These compounds share a common glycosidic structure but differ in their specific functional groups and stereochemistry .

Uniqueness: What sets this compound apart from its analogs is its unique combination of functional groups and its specific stereochemistry.

Properties

CAS No.

35943-37-4

Molecular Formula

C21H30O7

Molecular Weight

394.5 g/mol

IUPAC Name

2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one

InChI

InChI=1S/C21H30O7/c1-10-7-12-8-21(3,4)19(26)15(12)11(2)13(10)5-6-27-20-18(25)17(24)16(23)14(9-22)28-20/h7,14,16-18,20,22-25H,5-6,8-9H2,1-4H3/t14-,16-,17+,18-,20-/m1/s1

InChI Key

QFXWNTWJLHHEKX-UVNCQSPWSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)C(=O)C(C2)(C)C

Canonical SMILES

CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.